Cas no 2171701-01-0 (5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane)

5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質
名前と識別子
-
- 5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane
- 2171701-01-0
- EN300-1646869
- 5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane
-
- インチ: 1S/C11H21NO2/c1-13-9-10-11(14-8-7-12-10)5-3-2-4-6-11/h10,12H,2-9H2,1H3
- InChIKey: HCXMHHFGLYDCLU-UHFFFAOYSA-N
- SMILES: O1CCNC(COC)C21CCCCC2
計算された属性
- 精确分子量: 199.157228913g/mol
- 同位素质量: 199.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- XLogP3: 1
5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1646869-1000mg |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 1000mg |
$928.0 | 2023-09-21 | ||
Enamine | EN300-1646869-2500mg |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 2500mg |
$1819.0 | 2023-09-21 | ||
Enamine | EN300-1646869-50mg |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 50mg |
$780.0 | 2023-09-21 | ||
Enamine | EN300-1646869-0.5g |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 0.5g |
$891.0 | 2023-06-04 | ||
Enamine | EN300-1646869-0.1g |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1646869-0.25g |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 0.25g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1646869-0.05g |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 0.05g |
$780.0 | 2023-06-04 | ||
Enamine | EN300-1646869-10.0g |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1646869-5.0g |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 5g |
$2692.0 | 2023-06-04 | ||
Enamine | EN300-1646869-1.0g |
5-(methoxymethyl)-1-oxa-4-azaspiro[5.5]undecane |
2171701-01-0 | 1g |
$928.0 | 2023-06-04 |
5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecaneに関する追加情報
Introduction to 5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane (CAS No. 2171701-01-0)
5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique spirocyclic framework and potential bioactivity. This compound, identified by the chemical abstracts service number CAS No. 2171701-01-0, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The spirocyclic structure of this compound contributes to its rigidity and stability, which are desirable characteristics for many pharmacological applications.
The molecular formula of 5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane can be represented as C₁₁H₁₇NO₃, highlighting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of both an oxygen and a nitrogen atom within the spirocyclic core suggests potential interactions with biological targets, such as enzymes or receptors, which are critical for modulating physiological processes. This compound’s architecture also includes a methoxymethyl group, which is a common functional moiety in pharmaceuticals due to its ability to influence solubility, metabolic stability, and binding affinity.
In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit unique conformational preferences and enhanced binding interactions with biological targets. Spirocycles are known for their stability against metabolic degradation, which makes them attractive candidates for drug development. The specific scaffold of 5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane has been the subject of several studies aimed at understanding its potential pharmacological properties.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The spirocyclic core provides a rigid framework that can be modified to optimize interactions with biological targets. For instance, the nitrogen atom in the spirocycle can serve as a hydrogen bond acceptor or participate in π-stacking interactions, which are crucial for ligand-receptor binding. Additionally, the methoxymethyl group can be further functionalized to introduce additional pharmacophores or improve pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane with high precision. These computational studies have revealed that the compound can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways, neurodegenerative diseases, and cancer. Such findings have spurred interest in exploring the therapeutic potential of this compound.
The synthesis of 5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane presents both challenges and opportunities for synthetic chemists. The spirocyclic structure requires precise control over reaction conditions to ensure high yield and purity. However, recent methodologies have demonstrated efficient routes to construct such complex scaffolds using transition metal-catalyzed reactions and other innovative techniques. These advancements have made it more feasible to produce sufficient quantities of the compound for biological testing.
In vitro studies have begun to uncover the bioactivity of 5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane, revealing promising results in several disease models. For example, preliminary data suggest that this compound may inhibit the activity of enzymes involved in inflammation, potentially making it a candidate for treating inflammatory disorders such as rheumatoid arthritis or Crohn’s disease. Additionally, its ability to interact with receptors implicated in neurodegenerative diseases has opened avenues for research into conditions like Alzheimer’s disease and Parkinson’s disease.
The structural features of 5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane also make it an attractive starting point for derivative design. By modifying specific functional groups within the molecule, researchers can fine-tune its pharmacological properties to enhance efficacy and reduce side effects. For instance, replacing the methoxymethyl group with other functional moieties could alter solubility or metabolic stability while maintaining or improving binding affinity.
As research continues to unfold, 5-(methoxymethyl)-1-oxa-4-azaspiro5.5undecane is poised to become a valuable tool in drug discovery efforts aimed at addressing unmet medical needs. Its unique structural features and promising bioactivity make it a compelling candidate for further investigation in both academic and industrial settings. Collaborative efforts between synthetic chemists, biologists, and medicinal chemists will be essential in unlocking its full therapeutic potential.
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